molecular formula C24H29NOSi B1442108 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline CAS No. 931105-21-4

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline

Cat. No. B1442108
CAS RN: 931105-21-4
M. Wt: 375.6 g/mol
InChI Key: FPQYXLJEIHBMFM-UHFFFAOYSA-N
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Description

“2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline” is a chemical compound with the molecular formula C24H29NOSi and a molecular weight of 375.58 . It is also known by its CAS number 931105-21-4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H29NOSi/c1-24(2,3)29(22-14-10-8-11-15-22,23-16-12-9-13-17-23)28-21-20-27-19-18-26/h8-17,26H,18-21H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Polymer Stabilization

  • Polymer Stabilizers and Molecular Conformation : Studies have shown that compounds with tert-butyldiphenylsilyl groups, similar to "2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline," are effective as thermal stabilizers for butadiene-type polymers, especially under oxygen-free atmospheres. These stabilizers, through their molecular conformation and intramolecular hydrogen bonding, improve the performance of polymers against thermal degradation caused by heat or mechanical stress (Yachigo et al., 1993).

Catalysis and Organic Synthesis

  • Catalytic Applications and Ligand Effects : Research involving compounds with tert-butyldiphenylsilyl groups explores their use in catalysis, particularly in facilitating transformations like the direct conversion of allylic alcohols. These studies highlight the potential for using such compounds as ligands or catalysts in organic synthesis, offering a route to monoallylated anilines and active methylene compounds with high efficiency (Ozawa et al., 2002).

Protective Group in Organic Synthesis

  • Protecting Groups for Phenols : The 2-(tert-butyldiphenylsilyl)ethyl (TBDPSE) group has been identified as a practical protecting group for phenols. This suggests that compounds with tert-butyldiphenylsilyl groups can be effectively used in the protection and deprotection steps within synthetic organic chemistry, offering stability under various conditions and easy removal when necessary (Gerstenberger & Konopelski, 2005).

properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NOSi/c1-24(2,3)27(21-13-6-4-7-14-21,22-15-8-5-9-16-22)26-19-18-20-12-10-11-17-23(20)25/h4-17H,18-19,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYXLJEIHBMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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